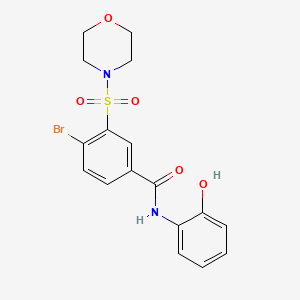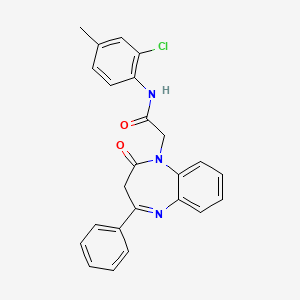![molecular formula C20H19N5O2S2 B11264950 N1-(2,6-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264950.png)
N1-(2,6-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound featuring a unique structure that includes a thiophene ring, a triazole-thiazole moiety, and a dimethylphenyl group
Preparation Methods
The synthesis of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole-thiazole moiety: This step often involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization.
Coupling of the dimethylphenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the triazole-thiazole moiety, often using halogenated reagents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The triazole-thiazole moiety is known to interact with metal ions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and triazole-thiazole compounds. Compared to these, N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Triazole-thiazole compounds: Such as 1,2,4-triazolo[3,2-b][1,3]thiazole and its various substituted derivatives.
Properties
Molecular Formula |
C20H19N5O2S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H19N5O2S2/c1-12-5-3-6-13(2)16(12)22-19(27)18(26)21-9-8-14-11-29-20-23-17(24-25(14)20)15-7-4-10-28-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
ZTNGTRMQWUYTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-fluoro-3-[(furan-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11264872.png)

![N-(4-chlorobenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11264883.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11264889.png)
![3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B11264894.png)
![3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264902.png)
![3-(3-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264904.png)

![6-(4-ethoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11264916.png)
![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11264918.png)
![N-(2,6-dimethylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-imidazol-1-yl}acetamide](/img/structure/B11264930.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264932.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264934.png)
![2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264948.png)
